(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one
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Overview
Description
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a methylethoxy-substituted phenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ringThe final step involves the addition of the thienyl group via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Scientific Research Applications
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The compound’s structure allows it to bind to DNA, potentially interfering with transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares structural similarities but lacks the thienyl group and benzoxazole ring.
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.
Thienyl-containing compounds: Molecules with thienyl groups but different core structures.
Uniqueness
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one is unique due to its combination of a benzoxazole ring, methylethoxy-substituted phenyl group, and thienyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H19NO3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-propan-2-yloxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H19NO3S/c1-15(2)26-17-11-9-16(10-12-17)22(25)19(14-18-6-5-13-28-18)23-24-20-7-3-4-8-21(20)27-23/h3-15H,1-2H3/b19-14+ |
InChI Key |
UDXLXTNUGFXMBQ-XMHGGMMESA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CS2)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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